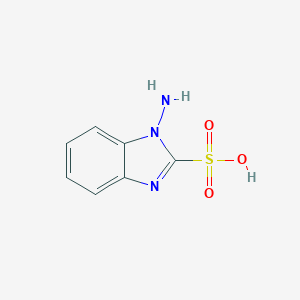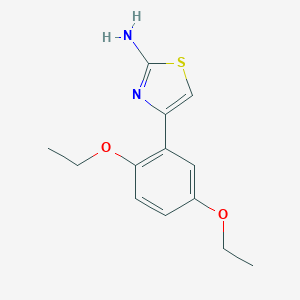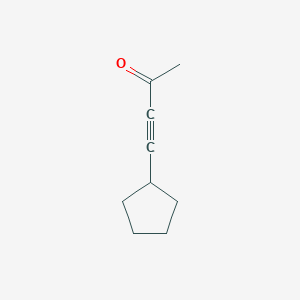![molecular formula C7H9NO3 B054398 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione CAS No. 113961-74-3](/img/structure/B54398.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione, commonly known as THPO, is a heterocyclic compound that has shown potential in various scientific research applications. THPO is a cyclic derivative of the amino acid proline and has a unique chemical structure that makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of THPO is not fully understood, but it is believed to act through several pathways. THPO has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. THPO can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, THPO has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
THPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that THPO can induce cell death in cancer cells, inhibit the proliferation of immune cells, and protect neurons from oxidative stress. In vivo studies have shown that THPO can improve cognitive function, reduce inflammation, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
THPO has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, THPO also has some limitations, including its instability in solution and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of THPO. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its various effects. Another direction is to study its potential application in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of THPO and improve its stability in solution.
In conclusion, THPO is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and diverse range of potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for future scientific research.
Méthodes De Synthèse
THPO can be synthesized through several methods, including the reaction of proline with maleic anhydride, the reduction of the maleic anhydride adduct of proline, and the cyclization of the resulting intermediate. The synthesis of THPO has been extensively studied, and different methods have been developed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
THPO has been studied for its potential application in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, THPO has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases. In immunology, THPO has been studied for its ability to modulate the immune system and can be used as an immunomodulatory agent. In cancer research, THPO has been shown to have anticancer properties and can be used as a chemotherapeutic agent.
Propriétés
Numéro CAS |
113961-74-3 |
|---|---|
Nom du produit |
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-7(10)11-4-5-2-1-3-8(5)6/h5H,1-4H2 |
Clé InChI |
XXLJJFTWGMOMCF-UHFFFAOYSA-N |
SMILES |
C1CC2COC(=O)C(=O)N2C1 |
SMILES canonique |
C1CC2COC(=O)C(=O)N2C1 |
Synonymes |
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione, tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


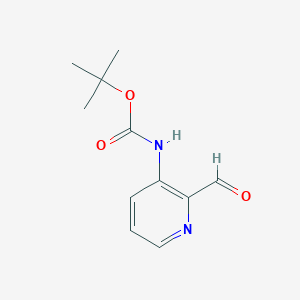

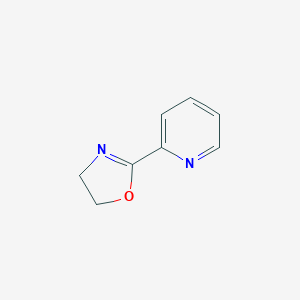

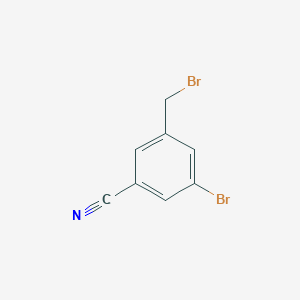
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)

